molecular formula C12H14ClN3O B2851344 1-[4-(5-Chloropyrimidin-2-yl)piperidin-1-yl]prop-2-en-1-one CAS No. 2193415-37-9

1-[4-(5-Chloropyrimidin-2-yl)piperidin-1-yl]prop-2-en-1-one

Cat. No.: B2851344
CAS No.: 2193415-37-9
M. Wt: 251.71
InChI Key: JTIYDJWCTBLOKY-UHFFFAOYSA-N
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Description

1-[4-(5-Chloropyrimidin-2-yl)piperidin-1-yl]prop-2-en-1-one is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloropyrimidine moiety attached to a piperidine ring, further connected to a prop-2-en-1-one group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

The synthesis of 1-[4-(5-Chloropyrimidin-2-yl)piperidin-1-yl]prop-2-en-1-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chloropyrimidine derivative, which is then reacted with piperidine under specific conditions to form the intermediate compound. This intermediate is subsequently subjected to a reaction with prop-2-en-1-one to yield the final product. The reaction conditions often involve the use of solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Chemical Reactions Analysis

1-[4-(5-Chloropyrimidin-2-yl)piperidin-1-yl]prop-2-en-1-one undergoes various types of chemical reactions, including:

Scientific Research Applications

1-[4-(5-Chloropyrimidin-2-yl)piperidin-1-yl]prop-2-en-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(5-Chloropyrimidin-2-yl)piperidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to act as an agonist for G-protein-coupled receptors, leading to the activation of downstream signaling pathways that regulate various physiological processes. The compound’s ability to modulate these pathways makes it a promising candidate for therapeutic applications .

Comparison with Similar Compounds

1-[4-(5-Chloropyrimidin-2-yl)piperidin-1-yl]prop-2-en-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-[4-(5-chloropyrimidin-2-yl)piperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3O/c1-2-11(17)16-5-3-9(4-6-16)12-14-7-10(13)8-15-12/h2,7-9H,1,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTIYDJWCTBLOKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)C2=NC=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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